

A Comprehensive Technical Guide to Biotin-11-UTP: Properties, Applications, and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-11-UTP (Biotin-11-uridine-5'-triphosphate), a critical reagent for non-radioactive labeling of RNA. This document details its physicochemical properties, outlines its primary applications in molecular biology, and provides detailed experimental protocols for its use. The guide is intended to be a valuable resource for researchers utilizing biotinylated probes for nucleic acid detection and analysis.

Core Properties of Biotin-11-UTP

Biotin-11-UTP is a modified uridine triphosphate where a biotin molecule is attached to the C5 position of the uracil base via an 11-atom spacer arm.[1][2][3][4] This linker minimizes steric hindrance, allowing for efficient recognition and incorporation by RNA polymerases and subsequent detection by avidin or streptavidin conjugates.[1]

Physicochemical Data

The following table summarizes the key quantitative data for Biotin-11-UTP. Note that the molecular weight and formula can vary depending on whether it is the free acid or a salt form (e.g., sodium or lithium salt).



Property	Value (Free Acid)	Value (Sodium Salt)	Value (Lithium Salt)	References
Molecular Formula	C28H45N6O18P 3S	C28H42N6Na3O 18P3S	C28H43N6Li3O1 8P3S	
Molecular Weight (g/mol)	878.67	944.62	894.48	
Exact Mass (g/mol)	878.17	-	-	
Purity (HPLC)	≥ 95%	-	-	
Concentration (typical)	10 mM - 80 mM	1 mM	-	
pH (in Tris-HCI)	7.5 ±0.5	-	-	-
Storage Temperature	-20°C	-20°C	-20°C	-

Spectroscopic Properties

Property	- Value	Reference
λmax	289 nm	
Molar Extinction Coefficient (ε)	7.1 L mmol ⁻¹ cm ⁻¹	

Applications in Research and Development

Biotin-11-UTP is a versatile tool for a variety of molecular biology applications that require the detection of specific RNA sequences. Its primary use is in the enzymatic synthesis of biotin-labeled RNA probes. These probes can then be used in:

- Microarray Analysis: For genome-wide gene expression profiling.
- Northern Blotting: To detect and quantify specific RNA molecules in a complex sample.



- In Situ Hybridization (ISH): To visualize the localization of specific RNA sequences within cells and tissues.
- RNase Protection Assays (RPA): To quantify and map RNA transcripts.

The use of biotinylated probes offers a safe and convenient alternative to radioactive labeling, with the added benefits of probe stability and versatile detection methods.

Experimental Protocols

This section provides detailed methodologies for the key applications of Biotin-11-UTP.

In Vitro Transcription for Biotinylated RNA Probe Synthesis

This protocol describes the synthesis of a biotin-labeled RNA probe using T7, SP6, or T3 RNA polymerase.

Materials:

- Linearized template DNA (0.5 1 μg) containing the appropriate promoter (T7, SP6, or T3)
- Biotin-11-UTP (10 mM solution)
- ATP, CTP, GTP (10 mM solutions)
- UTP (10 mM solution)
- 10x Transcription Buffer
- T7, SP6, or T3 RNA Polymerase
- RNase Inhibitor
- Nuclease-free water

Procedure:



- · Thaw all reagents on ice.
- Assemble the following reaction mixture in a nuclease-free microcentrifuge tube at room temperature in the order listed:

Reagent	Volume (for a 20 µL reaction)	Final Concentration
Nuclease-free water	to 20 μL	-
10x Transcription Buffer	2 μL	1x
10 mM ATP	2 μL	1 mM
10 mM CTP	2 μL	1 mM
10 mM GTP	2 μL	1 mM
10 mM UTP	1.3 μL	0.65 mM
10 mM Biotin-11-UTP	0.7 μL	0.35 mM
Linearized Template DNA	X μL (0.5 - 1 μg)	25-50 ng/μL
RNase Inhibitor	1 μL	-

| RNA Polymerase (T7, SP6, or T3) | 2 μL | - |

- Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
- Incubate the reaction at 37°C for 2 hours. For some templates, the incubation time can be extended to 4 hours to increase the yield.
- (Optional) To remove the DNA template, add 1 μ L of DNase I and incubate at 37°C for 15 minutes.
- Stop the reaction by adding 2 μL of 0.5 M EDTA, pH 8.0.
- Purify the biotinylated RNA probe using a spin column or by ethanol precipitation.



Quantify the synthesized RNA using a spectrophotometer or a fluorescence-based assay.
The yield is typically around 10 μg of labeled RNA from 1 μg of template DNA.

Detection of Biotinylated Probes in Hybridization Assays

This protocol provides a general workflow for the detection of biotinylated probes after hybridization to a membrane (e.g., Northern blot) or in situ.

Materials:

- Membrane or slide with hybridized biotinylated probe
- Blocking Buffer
- Wash Buffers (e.g., SSC with SDS)
- Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP or Streptavidin-AP)
- Chemiluminescent or chromogenic substrate for the chosen enzyme

Procedure:

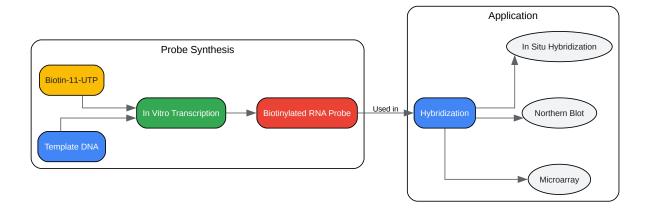
- Washing: After hybridization, wash the membrane or slide with appropriate wash buffers to remove the unbound probe. The stringency of the washes (temperature and salt concentration) should be optimized for the specific application.
- Blocking: Incubate the membrane or slide in a blocking buffer for 30-60 minutes at room temperature with gentle agitation. This step minimizes non-specific binding of the detection reagents.
- Streptavidin Conjugate Incubation: Dilute the streptavidin-enzyme conjugate in the blocking buffer according to the manufacturer's instructions. Incubate the membrane or slide in this solution for 30-60 minutes at room temperature with gentle agitation.
- Washing: Wash the membrane or slide several times with a wash buffer to remove the unbound streptavidin conjugate.



- Detection: Incubate the membrane or slide with the appropriate chemiluminescent or chromogenic substrate as recommended by the manufacturer.
- Signal Visualization: Detect the signal using X-ray film, a CCD camera-based imager, or a scanner, depending on the substrate used.

Visualized Workflows and Relationships

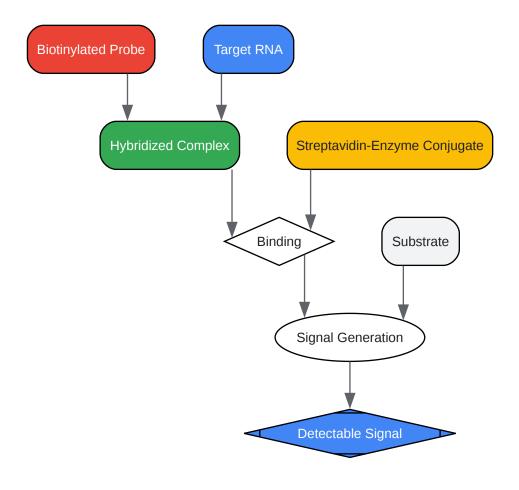
The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships described in this guide.



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Caption: Workflow for the synthesis and application of Biotin-11-UTP labeled RNA probes.





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Caption: Signal detection pathway for biotinylated probes in hybridization assays.

This guide provides a foundational understanding of Biotin-11-UTP and its application in modern molecular biology. For specific experimental optimizations, it is recommended to consult the manufacturer's instructions for the reagents and kits being used.

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